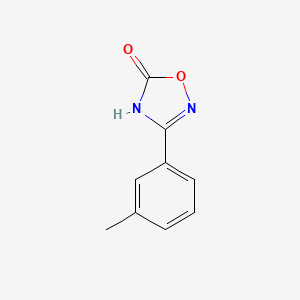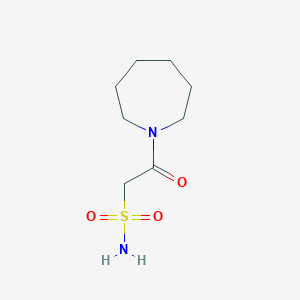![molecular formula C12H12ClN3 B13189677 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87628-44-2](/img/structure/B13189677.png)
3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorophenylhydrazine with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazolopyridines, which can have different functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
1H-pyrazolo[4,3-d]pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.
1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.
Uniqueness
1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87628-44-2 |
|---|---|
Molekularformel |
C12H12ClN3 |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12/h1-3,6,14H,4-5,7H2,(H,15,16) |
InChI-Schlüssel |
ILEYNNQWXGFZLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1NN=C2C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([3-(Trifluoromethyl)phenyl]methyl)oxirane](/img/structure/B13189597.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)


![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B13189619.png)

![Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13189625.png)

![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)
![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13189666.png)


![Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13189686.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)
